Iron (III) meso-tetraphenylporphine-MU-oxo dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

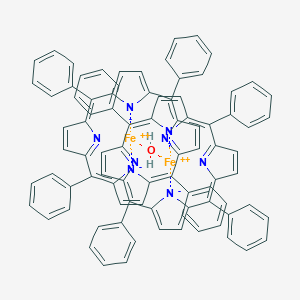

Iron (III) meso-tetraphenylporphine-MU-oxo dimer is an organometallic compound with the molecular formula C88H58Fe2N8O. It is characterized by its purple crystalline appearance and is insoluble in water . This compound is known for its catalytic properties and is used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Iron (III) meso-tetraphenylporphine-MU-oxo dimer typically involves the reaction of tetraphenylporphyrin (H2TPP) with ferrous chloride (FeCl2) in the presence of oxygen. The reaction proceeds as follows :

H2TPP+FeCl2+41O2→Fe(TPP)Cl+HCl+21H2O

The resulting Iron (III) meso-tetraphenylporphine chloride can then be converted to the MU-oxo dimer by reacting with a base such as sodium hydroxide (NaOH):

2Fe(TPP)Cl+2NaOH→[Fe(TPP)]2O+2NaCl+H2O

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Iron (III) meso-tetraphenylporphine-MU-oxo dimer undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve halides or pseudohalides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various iron-oxo species, while reduction can produce iron(II) complexes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C88H58Fe2N8O and a molecular weight of approximately 1355.18 g/mol. It is characterized by a purple crystalline structure and is insoluble in water, making it suitable for specific catalytic applications that require stability in non-aqueous environments.

Catalytic Applications

Organic Synthesis

Fe(III)TPP-MU-Oxo dimer serves as a catalyst in various organic synthesis reactions. Its unique MU-oxo bridging structure enhances its reactivity compared to monomeric porphyrins. It has been documented to accelerate oxidation reactions of organic substrates, which is crucial in synthetic organic chemistry .

Polymerization Reactions

The compound is also utilized in polymerization processes, where it facilitates the formation of polymers through oxidative coupling reactions. The efficiency of Fe(III)TPP-MU-Oxo dimer in these reactions makes it a valuable tool in materials science .

Biological Applications

Enzyme Mimicry

Research indicates that Fe(III)TPP-MU-Oxo dimer can mimic the active sites of certain enzymes, particularly those involved in oxidation reactions. This property is being explored for its potential to develop biomimetic catalysts that can operate under mild conditions similar to natural enzymes .

Drug Delivery Systems

The compound's stability and ability to form complexes with various biological molecules position it as a candidate for drug delivery applications. Studies are ongoing to evaluate its efficacy in transporting therapeutic agents across biological membranes .

Industrial Applications

Thin Film Production

Fe(III)TPP-MU-Oxo dimer is employed in the production of thin films for electronic applications, including organic light-emitting diodes (OLEDs). Its properties allow for the formation of films that exhibit desirable electronic characteristics .

LED Manufacturing

In the field of lighting technology, this compound contributes to the development of advanced LED systems due to its photophysical properties, which enhance light emission efficiency .

Case Studies

-

Catalytic Efficiency in Organic Reactions

A study demonstrated that Fe(III)TPP-MU-Oxo dimer significantly increased the rate of oxidation reactions involving alcohols to carbonyl compounds when compared to traditional catalysts like manganese dioxide . -

Biomimetic Catalysis

Research involving this compound has shown promising results in mimicking cytochrome P450 enzymes, which are crucial for drug metabolism. The findings suggest that Fe(III)TPP-MU-Oxo dimer can facilitate similar oxidation processes under physiological conditions . -

Thin Film Characteristics

In industrial applications, a comparative analysis highlighted that films produced from Fe(III)TPP-MU-Oxo dimer exhibited superior conductivity and light-emission properties compared to those made from other porphyrin derivatives .

Mecanismo De Acción

The mechanism of action of Iron (III) meso-tetraphenylporphine-MU-oxo dimer involves its ability to act as a catalyst by facilitating electron transfer reactions. The compound’s iron centers can undergo redox cycling, which is crucial for its catalytic activity. The molecular targets and pathways involved include various organic substrates and intermediates in catalytic cycles .

Comparación Con Compuestos Similares

- Iron (III) meso-tetraphenylporphine chloride

- Iron (III) meso-tetraphenylporphine acetate

- Iron (III) meso-tetraphenylporphine nitrate

Comparison: Iron (III) meso-tetraphenylporphine-MU-oxo dimer is unique due to its MU-oxo bridging structure, which imparts distinct catalytic properties compared to its monomeric counterparts. This bridging structure enhances its stability and reactivity in various chemical reactions .

Actividad Biológica

Iron (III) meso-tetraphenylporphine-MU-oxo dimer, a synthetic metalloporphyrin complex, has garnered attention for its potential biological activities, particularly in catalysis and its role as a model for heme proteins. This article provides an overview of its biological activity, including catalytic properties, reactivity with biological substrates, and implications for biomimetic applications.

The molecular formula of this compound is C88H56Fe2N8O with a molecular weight of approximately 1353.16 g/mol. The structure consists of two iron centers bridged by an oxo group, resembling the active sites found in various heme-containing enzymes.

Catalytic Activity

1. Oxidation Reactions

This compound has been shown to exhibit significant catalytic activity in oxidation reactions, particularly in the presence of hydrogen peroxide (H₂O₂). Studies indicate that this compound can effectively catalyze the oxidation of methane and other hydrocarbons, demonstrating its potential as a catalyst for environmentally relevant transformations .

2. Mechanism of Action

The catalytic mechanism involves the formation of high-valent iron-oxo species as reactive intermediates. These species are capable of abstracting hydrogen atoms from substrates, leading to hydroxylation and other oxidation reactions . The electronic structure and charge dynamics of the dimer have been analyzed using X-ray Absorption Near-Edge Spectroscopy (XANES), providing insights into the nature of the metal-ligand interactions that facilitate these reactions .

Biological Implications

1. Mimicking Heme Proteins

The iron porphyrin structure allows this compound to mimic the behavior of natural heme proteins, such as cytochrome P450 enzymes, which are critical in drug metabolism and biosynthesis. The reactivity patterns observed with this compound suggest it could serve as a model for studying enzyme mechanisms and developing new biocatalysts .

2. Stability and Reactivity

Despite its promising catalytic properties, the stability of this compound can be compromised due to dimerization and decomposition under certain conditions. Research indicates that modifications to the porphyrin structure can enhance stability while retaining catalytic efficiency .

Case Studies

Case Study 1: Hydrocarbon Oxidation

In a study examining the oxidation of various hydrocarbons using this compound as a catalyst, it was found that the reaction rates correlated with substrate bond dissociation energies (BDEs). The compound demonstrated higher reactivity towards substrates with lower BDEs, indicating selectivity in oxidation processes .

Case Study 2: Environmental Applications

Another investigation focused on using this compound for methane oxidation under mild conditions. The results showed that this compound could convert methane to methanol efficiently, highlighting its potential application in reducing greenhouse gas emissions through catalytic conversion processes .

Summary Table: Comparison of Catalytic Activities

| Catalyst | Substrate | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|---|

| This compound | Methane | Oxidation to methanol | 75 | Mild acidic conditions |

| Iron tetraphenylporphyrin | Various hydrocarbons | Hydroxylation | 60 | Room temperature |

| μ-nitrido-bridged iron phthalocyanine | Methane | Oxidation | 85 | Acidic aqueous solution |

Propiedades

IUPAC Name |

iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFKJCUSDKAMIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H58Fe2N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.